2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine
Description
Structure
3D Structure
Properties
CAS No. |
62308-42-3 |
|---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2,8-dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine |
InChI |
InChI=1S/C15H13N3O3/c1-8-7-11(13-5-6-14(21-13)18(19)20)10-3-4-12(16)9(2)15(10)17-8/h3-7H,16H2,1-2H3 |
InChI Key |
JAKDBYQOBZXCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)N)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Intermediate Amine 6
The synthesis begins with 7-amino-2,8-dimethylquinoline, which is acylated using sulfonyl chlorides in dimethylformamide (DMF) with triethylamine as a base. For example:
Reaction conditions: 0°C, 1 hour, yielding 85–92% after purification by silica gel chromatography.
Step 2: Nitrofuran Coupling
The intermediate undergoes coupling with 5-nitro-2-furoic acid using carbonyl diimidazole (CDI) as an activating agent:
Key parameters:
-
Molar ratio : 1:1.2 (amine to acid).
-
Reaction time : 4 hours at 60°C.
-
Yield : 68–75% after deprotection with trifluoroacetic acid (TFA).
Nickel-Catalyzed Cross-Coupling for Methyl Group Introduction
Recent advancements employ transition metal catalysis to install methyl groups at positions 2 and 8. A patent-pending method utilizes a Negishi coupling strategy:
Directing Group Installation
The amino group at position 7 is protected with a dimethylformimidamide directing group to enhance regioselectivity:
Methylation via Nickel Catalysis
The protected intermediate reacts with methylzinc bromide in the presence of a nickel catalyst:
Conditions:
-
Catalyst loading : 5 mol% Ni(cod)₂.
-
Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf).
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
Insights :
-
The nickel-catalyzed route offers superior yields and scalability but requires specialized catalysts.
-
CDI-mediated coupling is cost-effective but suffers from moderate yields due to nitrofuran instability.
Functional Group Compatibility and Side Reactions
Nitrofuran Decomposition
The 5-nitrofuran group is prone to reduction under reductive conditions (e.g., catalytic hydrogenation), forming inactive aminofuran derivatives. This necessitates the use of inert atmospheres during synthesis.
Competing Substitutions
In the absence of directing groups, electrophilic aromatic substitution at quinoline positions 3 or 5 occurs preferentially, leading to byproducts such as 3-nitro or 5-chloro derivatives.
Industrial-Scale Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted nitrofurans and quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
The compound belongs to the quinoline family, known for diverse biological activities. Research indicates that 2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine exhibits significant antimicrobial and antimalarial properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit various bacterial strains. The presence of the nitrofuran moiety is particularly relevant due to its ability to disrupt microbial cell processes, making it a candidate for developing new antibiotics.
- Antimalarial Activity : The compound shows promise against protozoan parasites like Plasmodium, which causes malaria. Its structural characteristics may enhance its efficacy against resistant strains.
Case Studies and Research Findings
Several studies have explored the potential applications of this compound:
- Antimicrobial Studies : In vitro tests demonstrated that derivatives of quinoline compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The unique structure of this compound may enhance its activity against drug-resistant strains .
- Antimalarial Efficacy : Research indicates that compounds within the quinoline class can effectively target Plasmodium species. The structural modifications present in this compound could lead to improved efficacy against malaria compared to traditional treatments.
- Cytotoxicity Studies : Preliminary cytotoxicity assays have shown potential anticancer activity in related compounds, suggesting that further exploration into the anticancer properties of this compound could be beneficial .
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine involves the reduction of the nitrofuran moiety to reactive intermediates that can interact with bacterial DNA and proteins, leading to cell damage and death . The compound targets bacterial enzymes and disrupts essential metabolic pathways, making it effective against a broad range of bacterial pathogens .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and biological activities of 2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine with similar compounds from the evidence:
*Inferred based on nitrofuran's known role in antimicrobial agents.
Key Structural Differences and Implications
Nitrofuran vs. Nitro Groups :
- The 5-nitrofuran-2-yl group in the target compound differs from the nitro groups at positions 3 (NQ1–NQ6) or 7 ( compounds). Nitrofurans are recognized for broad-spectrum antimicrobial activity and may enhance bacterial membrane penetration compared to simple nitro substituents .
Substituent Position :
- The 7-amine group in the target compound contrasts with the 4-amine in NQ1–NQ4. This positional variation could influence binding affinity to bacterial targets or efflux pumps.
Methyl vs.
Research Findings and Mechanistic Insights
Efflux Pump Inhibition (EPI)
- Compounds: Quinolones with bulky 4-substituents (e.g., piperidinoethyl) inhibit AcrAB–TolC pumps in Enterobacter aerogenes, restoring susceptibility to norfloxacin and tetracycline .
- Target Compound: The nitrofuran group may act synergistically with the quinoline core to disrupt efflux pump function, though direct evidence is lacking.
Antimicrobial Activity
- Nitrofuran-containing compounds (e.g., nitrofurantoin) are clinically used for urinary tract infections due to their nitro-reductase activation and DNA damage mechanisms. The target compound’s nitrofuran moiety may operate similarly .
Biological Activity
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step chemical reactions that typically start with the preparation of quinoline derivatives followed by the introduction of nitrofuran moieties. The specific synthetic route can vary, but it generally includes:
- Formation of the quinoline core through cyclization reactions.
- Nitration of furan derivatives to introduce the nitro group.
- Coupling reactions to attach the nitrofuran to the quinoline structure.
Antimicrobial Activity
Research has shown that compounds containing the nitrofuran moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of nitrofuran are effective against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Nitrofuran Derivative A | MRSA | 0.5 µg/mL |
| 5-Nitrofuran Derivative B | E. coli | 1.0 µg/mL |
| This compound | M. tuberculosis | 0.25 µg/mL |
Antitubercular Activity
The compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies indicate that it possesses significant inhibitory effects, comparable to established antitubercular agents such as isoniazid and rifampicin .
Case Study: In Vitro Evaluation
A study conducted on a series of quinoline derivatives revealed that those with nitrofuran substitutions exhibited enhanced activity against drug-resistant strains of M. tuberculosis. The compound's mechanism appears to involve interference with bacterial DNA synthesis and function .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often influenced by their structural features. The presence of the nitrofuran group is crucial for enhancing antimicrobial potency. Structure-activity relationship studies suggest that modifications in the quinoline scaffold can lead to variations in activity and selectivity against pathogens .
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Nitrofuran | Increases antimicrobial potency |
| Methyl substitutions at positions 2 and 8 | Enhances lipophilicity and cell membrane penetration |
| Variability in side chains | Alters selectivity against specific pathogens |
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of bacterial enzymes : The compound may inhibit key enzymes involved in nucleic acid synthesis.
- Disruption of cell membrane integrity : Enhanced lipophilicity allows better penetration into bacterial cells, leading to increased efficacy.
Q & A
Q. What methodologies assess the compound’s impact on non-target organisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
